molecular formula C21H21N5O3 B2715921 3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one CAS No. 2034417-39-3

3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one

Cat. No.: B2715921
CAS No.: 2034417-39-3
M. Wt: 391.431
InChI Key: ZBXSAAIYRQDYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an oxadiazole ring, a pyrrolidine ring, and a pyrimidinone core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often constructed via a cyclization reaction involving an amine and a suitable electrophile.

    Coupling Reactions: The oxadiazole and pyrrolidine intermediates are then coupled through a series of condensation reactions, often involving reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Pyrimidinone Core: The final step involves the formation of the pyrimidinone core, which can be achieved through a cyclization reaction involving a suitable precursor, such as a urea derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Pyrrolidine Derivatives: These compounds are often explored for their potential as central nervous system agents due to their ability to interact with neurotransmitter receptors.

    Pyrimidinone Derivatives: Known for their antiviral and anticancer activities, these compounds are widely studied in medicinal chemistry.

Uniqueness

What sets 3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one apart is the combination of these three distinct functional groups in a single molecule. This unique structure allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

6-cyclopropyl-3-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-19-8-18(15-6-7-15)22-12-26(19)11-20(28)25-9-16(14-4-2-1-3-5-14)17(10-25)21-23-13-29-24-21/h1-5,8,12-13,15-17H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXSAAIYRQDYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C(C3)C4=NOC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.